Ethyl 6-amino-5-bromopyrazine-2-carboxylate
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Overview
Description
Ethyl 6-amino-5-bromopyrazine-2-carboxylate is a chemical compound with the molecular formula C7H8BrN3O2 and a molecular weight of 246.06 g/mol . This compound is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic organic compound. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-bromopyrazine-2-carboxylate typically involves the bromination of pyrazine derivatives followed by esterification and amination reactions. One common method includes the reaction of 6-bromo-2-pyrazinecarboxylic acid with ethanol in the presence of a catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process generally includes steps such as bromination, esterification, and amination under controlled conditions to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-bromopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrazine derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced pyrazine derivatives.
Ester Hydrolysis: Formation of 6-amino-5-bromopyrazine-2-carboxylic acid.
Scientific Research Applications
Ethyl 6-amino-5-bromopyrazine-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 6-amino-5-bromopyrazine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 5-amino-6-bromopyrazine-2-carboxylate: Similar structure but different position of the amino group.
Ethyl 3-amino-6-bromopyrazine-2-carboxylate: Similar structure but different position of the amino group.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate: Different substituents and additional ring structures
These comparisons highlight the unique structural features and potential reactivity of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 6-amino-5-bromopyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-13-7(12)4-3-10-5(8)6(9)11-4/h3H,2H2,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJKVWFMGDUDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=N1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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